rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 811420-46-9
VCID: VC0143678
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester

CAS No.: 811420-46-9

Reference Standards

VCID: VC0143678

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester - 811420-46-9

CAS No. 811420-46-9
Product Name rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name (2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1
Standard InChIKey POJYGQHOQQDGQZ-VWYCJHECSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Synonyms (2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
PubChem Compound 11902935
Last Modified Nov 11 2021
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